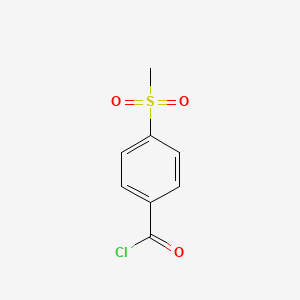

4-(Methanesulfonyl)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methylsulfonylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEIDGXNXFPGBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20460905 | |

| Record name | 4-methanesulfonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40913-92-6 | |

| Record name | 4-Methylsulfonylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40913-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methanesulfonylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20460905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methanesulfonyl)benzoyl chloride, bearing the CAS Number 40913-92-6 , is a pivotal bifunctional reagent in modern organic synthesis, particularly within the pharmaceutical industry. Its unique molecular architecture, featuring a reactive acyl chloride and an electron-withdrawing methanesulfonyl group, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth exploration of its synthesis, physicochemical properties, spectroscopic signature, and critical applications in the development of therapeutic agents. The content herein is curated to provide both foundational knowledge and practical insights for scientists engaged in medicinal chemistry and process development.

Introduction: A Molecule of Strategic Importance

This compound is a crystalline solid at room temperature, characterized by the chemical formula C₈H₇ClO₃S. The strategic placement of a methanesulfonyl group para to the benzoyl chloride functionality significantly influences its reactivity, rendering it a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the acyl chloride, making it a highly efficient acylating agent. This property is extensively leveraged in the formation of amide and ester bonds, which are fundamental linkages in a vast array of drug molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of this compound is paramount for its effective utilization and characterization in a laboratory setting.

Physicochemical Properties

| Property | Value |

| CAS Number | 40913-92-6 |

| Molecular Formula | C₈H₇ClO₃S |

| Molecular Weight | 218.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 125-130 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, Acetone). Reacts with protic solvents (e.g., water, alcohols). |

Spectroscopic Data and Interpretation

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Below is a summary of the expected spectral data.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group. The aromatic protons will appear as two doublets in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effects of the carbonyl and sulfonyl groups. The methyl protons will present as a sharp singlet further upfield (typically δ 3.0-3.5 ppm).

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon (δ 165-170 ppm), the aromatic carbons (δ 125-150 ppm), and the methyl carbon of the sulfonyl group (δ 40-45 ppm).

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

-

C=O stretch (acyl chloride): A strong, sharp peak around 1770-1800 cm⁻¹.

-

S=O stretch (sulfonyl): Two strong peaks, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

-

C-Cl stretch: A band in the fingerprint region, typically around 650-800 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 218 is expected, along with characteristic fragment ions corresponding to the loss of chlorine (M-35) and the formation of the 4-(methanesulfonyl)benzoyl cation.

Synthesis of this compound: A Practical Protocol

The most common and practical laboratory-scale synthesis of this compound involves the chlorination of 4-(methylsulfonyl)benzoic acid. The following protocol is a representative procedure.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-(Methylsulfonyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

A catalytic amount of N,N-dimethylformamide (DMF) (optional)

-

Rotary evaporator

-

Standard glassware for reflux under anhydrous conditions

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-(methylsulfonyl)benzoic acid (1 equivalent) in anhydrous toluene or DCM. The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Chlorinating Agent: To the suspension, add thionyl chloride (2-3 equivalents) dropwise at room temperature. A catalytic amount of DMF (1-2 drops) can be added to facilitate the reaction.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a crystalline solid.

Self-Validating System: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR). The obtained data should be consistent with the expected values for the target compound.

Applications in Drug Development: A Gateway to Therapeutic Innovation

The utility of this compound as a building block in drug synthesis is well-documented. Its ability to readily form stable amide bonds is a key feature exploited in the synthesis of several important drugs.

Synthesis of Celecoxib: A COX-2 Inhibitor

While not a direct precursor in the most common synthesis routes for Celecoxib, the structurally related 4-sulfamoylphenylhydrazine is a key intermediate. The synthesis of this intermediate can involve reactions where a sulfonyl chloride is a precursor to the sulfonamide group. The principles of sulfonamide formation are directly applicable.

Synthesis of Pazopanib: A Tyrosine Kinase Inhibitor

Pazopanib, an anti-cancer drug, contains a sulfonamide moiety that is introduced using a sulfonyl chloride derivative. While the exact precursor may vary depending on the synthetic route, the fundamental reaction involves the coupling of a sulfonyl chloride with an amine. The reactivity profile of this compound makes it an illustrative example of the type of chemistry involved in the synthesis of such complex molecules.[1][2][3][4]

General Application in Medicinal Chemistry

The methanesulfonyl group is a common pharmacophore in drug design. It is often used as a bioisostere for other functional groups and can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. This compound provides a direct and efficient means of introducing the 4-(methanesulfonyl)benzoyl moiety into a molecule, making it a valuable tool for lead optimization in medicinal chemistry programs.[5]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a versatile and highly valuable reagent for organic synthesis, particularly in the field of drug development. Its well-defined reactivity, coupled with the desirable properties of the methanesulfonyl group, ensures its continued importance in the synthesis of current and future therapeutic agents. The protocols and data presented in this guide are intended to provide a solid foundation for its safe and effective use in the laboratory.

References

-

PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Available at: [Link]

-

Horiazon Chemical. Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Available at: [Link]

- Edwards, M., & Ratho, S. (2012). Synthesis of p-Chlorocelecoxib from 4-Methylacetophenone & its Spectral Characterization. Indo Global Journal of Pharmaceutical Sciences, 2(1), 1-5.

- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Indo American Journal of Pharmaceutical Research, 10(05), 1025-1033.

-

The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Available at: [Link]

-

The Royal Society of Chemistry. Table of Contents. Available at: [Link]

- El-Gamal, M. I., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(8), 14746–14763.

- Reddy, B. R., et al. (2011). Process for preparation of celecoxib. U.S.

-

ResearchGate. A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. Available at: [Link]

-

SpectraBase. 4-(Methylsulfonyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum. Available at: [Link]

- Walker, D. P., et al. (2003). Synthesis of sulfonyl chloride substrate precursors. U.S.

-

Semantic Scholar. Article. Available at: [Link]

- Qi, H., et al. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 28(1), 58-60.

- Google Patents.

- Gregory, J. A., & Dehany, W. L. (1992). Improved method for the preparation of 4-methylsulfonyl benzoic acid derivatives and intermediates.

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0059882). Available at: [Link]

-

New Drug Approvals. Pazopanib. Available at: [Link]

-

Open Access Journals. Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Available at: [Link]

- Google Patents. Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. US9725409B2.

-

Organic Syntheses. Benzoyl chloride, 4-pentyl-. Available at: [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

Chemistry LibreTexts. 6.2: Fragmentation. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

-

NIST WebBook. Methanesulfonyl chloride. Available at: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

-

Horiazon Chemical. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights. Available at: [Link]

-

PubChem. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-. Available at: [Link]

-

Chegg. Solved 18. Figures 8.12–8.18 are the IR spectra of the. Available at: [Link]

- Google Patents. Synthetic method of 4-methylsulfonyl methylbenzene. CN105566181A.

-

MDPI. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Available at: [Link]

-

Taylor & Francis. Benzoyl chloride – Knowledge and References. Available at: [Link]

-

PubChem. 4-Methylbenzoyl Chloride. Available at: [Link]

-

NIST WebBook. Benzenesulfonyl chloride, 4-methyl-. Available at: [Link]

Sources

An In-Depth Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methanesulfonyl)benzoyl chloride, a bifunctional organic compound, stands as a pivotal reagent in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive acyl chloride and an electron-withdrawing methanesulfonyl group, imparts a distinct chemical profile that is highly valued in the construction of complex molecular frameworks. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and handling, and an exploration of its applications, with a particular focus on its role in the development of targeted therapeutics.

Section 1: Physicochemical Properties

Chemical Identity and Structure

This compound is systematically named 4-(methylsulfonyl)benzoyl chloride.[1] Its structure consists of a benzene ring substituted at the 1 and 4 positions with a benzoyl chloride and a methanesulfonyl group, respectively.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 40913-92-6[1] |

| Molecular Formula | C₈H₇ClO₃S[1] |

| IUPAC Name | 4-(methylsulfonyl)benzoyl chloride[1] |

| Synonyms | 4-(Methylsulphonyl)benzoyl Chloride, Benzoyl chloride, 4-(methylsulfonyl)- |

| InChI | InChI=1S/C8H7ClO3S/c1-13(11,12)7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 |

| InChI Key | IPEIDGXNXFPGBG-UHFFFAOYSA-N[1] |

| SMILES | CS(=O)(=O)C1=CC=C(C=C1)C(=O)Cl[1] |

Physical Properties

This compound typically presents as a white to light yellow or beige solid, indicative of its crystalline nature at ambient temperatures.[1][2]

Table 2: Physical and Thermochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 218.66 g/mol | [1] |

| Exact Mass | 217.9804429 Da | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 131-133 °C | [1] |

| Boiling Point | Not experimentally determined in available literature. | |

| Solubility | Reacts with water. Soluble in polar organic solvents. | [1] |

The presence of the polar methanesulfonyl group enhances its solubility in polar organic solvents compared to unsubstituted benzoyl chloride.[1] However, it is highly reactive towards protic solvents like water and alcohols.

Section 2: Reactivity and Chemical Behavior

The chemical behavior of this compound is dominated by the electrophilicity of the acyl chloride functional group, which is further enhanced by the strong electron-withdrawing effect of the para-methanesulfonyl substituent.

Nucleophilic Acyl Substitution

The carbonyl carbon of the acyl chloride is highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in synthesis.

-

Hydrolysis: It reacts readily, and often violently, with water to hydrolyze into 4-(methanesulfonyl)benzoic acid and hydrochloric acid.[1] This reaction underscores the need for anhydrous conditions when handling and using this reagent.

-

Acylation of Amines and Alcohols: It is an excellent acylating agent for amines and alcohols, leading to the formation of amides and esters, respectively. These reactions typically proceed rapidly at or below room temperature, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Caption: General scheme of nucleophilic acyl substitution.

Section 3: Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(methanesulfonyl)benzoic acid.

Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes a standard procedure for converting 4-(methanesulfonyl)benzoic acid to its acyl chloride using thionyl chloride.

Materials:

-

4-(Methanesulfonyl)benzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂ fumes)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a fume hood, charge a dry round-bottom flask with 4-(methanesulfonyl)benzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous toluene or DCM to the flask to create a stirrable slurry.

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops per 10 g of acid).

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (typically 70-80 °C for toluene) and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a cold trap and a base trap to capture the volatile and corrosive byproducts.

-

Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, recrystallization from a suitable anhydrous solvent (e.g., hexanes/dichloromethane) can be performed, although care must be taken to exclude moisture.

Caption: Synthesis workflow for this compound.

Section 4: Analytical Characterization (Predicted)

While experimentally obtained spectra for this compound are not widely available in public databases, its spectral characteristics can be reliably predicted based on the analysis of its functional groups and comparison with analogous structures.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | Aromatic protons: Two doublets in the range of δ 7.8-8.2 ppm, characteristic of a para-substituted benzene ring with strong electron-withdrawing groups. Methyl protons: A singlet around δ 3.1-3.3 ppm. |

| ¹³C NMR | Carbonyl carbon: δ 168-172 ppm. Aromatic carbons: Four signals in the aromatic region (δ 125-150 ppm). Methyl carbon: δ 43-45 ppm. |

| FT-IR (cm⁻¹) | C=O stretch (acyl chloride): Strong absorption at ~1770-1800 cm⁻¹. SO₂ stretches (sulfonyl): Two strong absorptions at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). C-Cl stretch: ~850-900 cm⁻¹. |

| Mass Spec (EI) | Molecular Ion (M⁺): Peak at m/z 218 (and an M+2 peak at m/z 220 due to the ³⁷Cl isotope). Fragmentation: Loss of Cl (m/z 183), loss of SO₂CH₃ (m/z 139). |

Section 5: Applications in Drug Development

The primary application of this compound in drug development is as a key intermediate for introducing the 4-(methanesulfonyl)phenyl moiety into drug candidates. This group is a common pharmacophore in a number of approved drugs, particularly in the class of selective cyclooxygenase-2 (COX-2) inhibitors.

Role in the Synthesis of COX-2 Inhibitors

Selective COX-2 inhibitors are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to selectively inhibit the COX-2 enzyme, which is involved in inflammation and pain, while sparing the COX-1 enzyme, which has a protective role in the gastrointestinal tract. Several COX-2 inhibitors, such as Celecoxib and Rofecoxib, feature a 4-(methylsulfonyl)phenyl group. While various synthetic routes to these drugs exist, the acylation of appropriate precursors with this compound represents a plausible and efficient strategy.

Illustrative Reaction Scheme: Synthesis of a Celecoxib Analog Precursor

The following scheme illustrates the plausible synthesis of a key intermediate for a Celecoxib analog, demonstrating the utility of this compound in forming a crucial amide bond.

Caption: Plausible synthesis of a Celecoxib analog precursor.

Section 6: Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

-

Corrosive: Causes severe skin burns and eye damage.[1]

-

Lachrymator: Irritating to the eyes and mucous membranes.[1]

-

Toxic: Harmful if inhaled or swallowed.[1]

-

Water-reactive: Reacts with water to produce toxic and corrosive hydrochloric acid fumes.[1]

Handling and Personal Protective Equipment (PPE)

-

All handling should be conducted in a well-ventilated chemical fume hood.

-

Wear appropriate PPE, including:

-

Chemical-resistant gloves (e.g., nitrile or neoprene)

-

Chemical splash goggles and a face shield

-

A lab coat or chemical-resistant apron

-

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Ensure an eyewash station and safety shower are readily accessible.

Storage

-

Store in a cool, dry, and well-ventilated area, away from moisture and incompatible materials (e.g., water, alcohols, amines, strong bases).

-

Keep the container tightly sealed. The use of a desiccator for long-term storage is recommended.

Conclusion

This compound is a highly reactive and versatile reagent that plays a crucial role in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its ability to efficiently introduce the 4-(methanesulfonyl)phenyl group makes it an invaluable tool in the development of targeted therapeutics like COX-2 inhibitors. A thorough understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

-

PrepChem. Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. Available from: [Link]

-

PubChem. 4-Methanesulfonylbenzene-1-sulfonyl chloride. Available from: [Link]

-

New Drug Approvals. Celecoxib. Available from: [Link]

-

PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. Available from: [Link]

- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

-

ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Available from: [Link]

- Google Patents. CN104693113A - Synthesis method of etoricoxib.

-

SpectraBase. 4-(Methylsulfonyl)benzenesulfonyl chloride - Optional[FTIR] - Spectrum. Available from: [Link]

-

PubMed. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Available from: [Link]

-

The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

Introduction: The Significance of 4-(Methanesulfonyl)benzoyl Chloride

An In-depth Technical Guide to the Synthesis of 4-(Methanesulfonyl)benzoyl Chloride

This guide provides a comprehensive overview of the synthesis of this compound, a critical intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] We will delve into the underlying chemical principles, provide a detailed and field-proven experimental protocol, and address the critical safety considerations inherent in this process. This document is intended for researchers, chemists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

This compound (CAS No: 40913-92-6) is a bifunctional organic compound featuring a reactive acyl chloride group and an electron-withdrawing methanesulfonyl (mesyl) group.[2] This unique electronic and structural arrangement makes it a valuable building block in medicinal chemistry and materials science.[1][2] The acyl chloride moiety serves as a powerful acylating agent, readily reacting with nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[2] The methanesulfonyl group often imparts desirable physicochemical properties to the final molecule, such as increased solubility or metabolic stability, making this intermediate particularly useful in the synthesis of Active Pharmaceutical Ingredients (APIs).[1]

The Synthetic Strategy: From Carboxylic Acid to Acyl Chloride

The most direct and widely adopted method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid precursor, 4-(methanesulfonyl)benzoic acid (CAS No: 4052-30-6).[3] This transformation is a cornerstone reaction in organic synthesis, and several reagents can accomplish it, including oxalyl chloride, phosphorus pentachloride, and thionyl chloride (SOCl₂).[4][5]

For this guide, we will focus on thionyl chloride, as it offers distinct advantages:

-

High Reactivity: It efficiently converts carboxylic acids to acyl chlorides under relatively mild conditions.[5][6]

-

Favorable Thermodynamics: The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases.[4] Their evolution from the reaction mixture drives the equilibrium towards the product, ensuring a high conversion rate.

-

Ease of Purification: Excess thionyl chloride, being volatile (boiling point: 79 °C), can be readily removed by distillation or rotary evaporation along with the solvent.[7]

Unveiling the Reaction Mechanism

Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The conversion of a carboxylic acid to an acyl chloride with thionyl chloride proceeds through a well-established nucleophilic acyl substitution pathway.

-

Activation of the Carboxylic Acid: The oxygen of the carboxylic acid's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.

-

Formation of a Chlorosulfite Intermediate: A chloride ion is expelled from the thionyl chloride, resulting in the formation of a highly reactive acyl chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a much better leaving group.[6][8]

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon of the intermediate.[4][8]

-

Product Formation and Byproduct Evolution: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the stable leaving group, which decomposes into gaseous sulfur dioxide (SO₂) and a chloride ion. The newly formed protonated acyl chloride is then deprotonated by the chloride ion, yielding the final product and gaseous HCl.[6][8][9]

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction. DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), a more potent acylating agent that speeds up the conversion of the carboxylic acid.[10]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for similar substrates and general chemical principles.[5][10][11] Researchers should perform a thorough risk assessment before commencing any work.

Reagent and Equipment Overview

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Role |

| 4-(Methanesulfonyl)benzoic acid | 200.21 | 10.0 g | 0.050 mol | Starting Material |

| Thionyl Chloride (SOCl₂) | 118.97 | 11.0 mL (18.0 g) | 0.151 mol (3 eq) | Chlorinating Agent |

| Toluene, anhydrous | 92.14 | 100 mL | - | Solvent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 mL | - | Catalyst |

| 5M Sodium Hydroxide (NaOH) | 40.00 | As needed | - | Gas Scrubber Solution |

Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Inert gas line (Nitrogen or Argon)

-

Gas outlet connected to a scrubber containing NaOH solution

Step-by-Step Procedure

-

System Setup: Assemble the glassware in a certified chemical fume hood. Ensure all glassware is oven-dried to remove any residual moisture, as thionyl chloride reacts violently with water.[12][13] The system should be under a positive pressure of an inert gas (e.g., Nitrogen).

-

Reagent Charging: To the three-neck flask, add 4-(methanesulfonyl)benzoic acid (10.0 g, 0.050 mol) and a magnetic stir bar. Add anhydrous toluene (100 mL) to create a slurry, followed by the catalytic amount of DMF (0.2 mL).[11]

-

Thionyl Chloride Addition: Fill the dropping funnel with thionyl chloride (11.0 mL, 3 eq). Begin stirring the slurry in the flask and slowly add the thionyl chloride dropwise over 20-30 minutes. An exothermic reaction may occur; maintain the temperature below 25 °C using a water bath if necessary.

-

Reaction: After the addition is complete, equip the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 80-90°C) and maintain this temperature for 3-4 hours.[14] The reaction progress can be monitored by observing the cessation of HCl and SO₂ gas evolution. The mixture should become a clear, homogeneous solution.[11]

-

Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. Crucially, the rotary evaporator's vacuum pump must be protected by a cold trap and a base trap (e.g., containing NaOH pellets) to capture corrosive vapors.

-

Purification and Characterization: The resulting crude solid is often of sufficient purity for subsequent reactions.[11] For higher purity, the product can be recrystallized from a suitable anhydrous solvent (e.g., hexanes/toluene mixture) or purified by distillation under high vacuum. The final product, this compound, is a white to light yellow solid with a melting point of 131-133 °C.[2]

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Critical Safety and Handling (EHS)

Working with thionyl chloride necessitates strict adherence to safety protocols due to its hazardous nature.

-

Corrosivity and Toxicity: Thionyl chloride is highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[13][15][16] It is toxic if inhaled, with higher exposures potentially leading to pulmonary edema.[12][16] All manipulations must be performed in a well-ventilated chemical fume hood.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and solvent-resistant gloves (e.g., neoprene or rubber).[12][15][16]

-

Reactivity with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl, SO₂).[7][12][15] Ensure all equipment is dry and avoid contact with moisture. In case of fire, use dry chemical extinguishers; DO NOT USE WATER .[16]

-

Waste Disposal: Unused thionyl chloride and contaminated materials must be treated as hazardous waste. Quench residual thionyl chloride cautiously by slowly adding it to a large volume of a stirred, cold solution of sodium bicarbonate or calcium hydroxide. This process should be done in a fume hood. All waste must be collected and disposed of according to institutional and local regulations.[15]

Conclusion

The synthesis of this compound from its carboxylic acid precursor using thionyl chloride is a robust and efficient method. By understanding the reaction mechanism, carefully controlling the experimental conditions, and adhering to stringent safety protocols, researchers can reliably produce this valuable intermediate for applications in drug discovery and beyond. The key to a successful synthesis lies in the meticulous exclusion of moisture and the safe handling of the corrosive and reactive chlorinating agent.

References

- Key Properties and Applications of 4-(Methylsulfonyl)benzyl Chloride. Vertex AI Search.

- Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University.

- Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.

- Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis. ChemicalBook.

- Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts.

- Acid to Acid Chloride - Common Conditions. Organic Chemistry Portal.

- SOCl2 Reaction with Carboxylic Acids. Chemistry Steps.

- The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog.

- Buy this compound | 40913-92-6. Smolecule.

- Common Name: THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov.

- Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D

- Thionyl chloride. Lanxess.

- Synthesis of 4-[(Methylsulfonyl)amino]benzoyl chloride. PrepChem.com.

- SAFETY DATA SHEET - Thionyl Chloride. Sigma-Aldrich.

- Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride.

- 4-(methylsulfonyl) Benzoic Acid - CAS - 4052-30-6. Axios Research.

- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound | 40913-92-6 [smolecule.com]

- 3. 4-(methylsulfonyl) Benzoic Acid - CAS - 4052-30-6 | Axios Research [axios-research.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. CN106565557A - Synthesis process of 2-nitro-4-methylsulfonyl benzoyl chloride - Google Patents [patents.google.com]

- 11. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]

- 12. bionium.miami.edu [bionium.miami.edu]

- 13. lanxess.com [lanxess.com]

- 14. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents [patents.google.com]

- 15. drexel.edu [drexel.edu]

- 16. nj.gov [nj.gov]

An In-Depth Technical Guide to the Reaction Mechanism of 4-(Methanesulfonyl)benzoyl Chloride

Executive Summary

4-(Methanesulfonyl)benzoyl chloride is a pivotal bifunctional reagent in modern organic synthesis, particularly within pharmaceutical and materials science research.[1] Its unique structure, featuring a highly reactive acyl chloride and a strongly electron-withdrawing methanesulfonyl group, imparts distinct reactivity that is crucial for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis and core reaction mechanisms of this compound. We will dissect the nucleophilic acyl substitution pathway, analyze the profound electronic influence of the methanesulfonyl moiety, and present detailed, field-proven protocols for its key transformations with amines and alcohols. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile synthetic intermediate.

Introduction to this compound: A Molecule of Duality

Chemical Structure and Properties

This compound, with CAS Number 40913-92-6, is an organosulfur compound characterized by a benzoyl chloride core substituted at the para-position with a methanesulfonyl (-SO₂CH₃) group.[2] This substitution is central to its chemical behavior.

-

Molecular Formula: C₈H₇ClO₃S[1]

-

Appearance: Typically an off-white to yellow solid.

The molecule's reactivity is dominated by the acyl chloride functional group, a derivative of a carboxylic acid that is highly susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating these reactions.

The Decisive Influence of the Methanesulfonyl Group

The methanesulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the formal positive charge on the sulfur atom. Its presence at the para-position dramatically influences the reactivity of the acyl chloride in two primary ways:

-

Enhanced Electrophilicity: Through a combination of inductive and resonance effects, the -SO₂CH₃ group withdraws electron density from the aromatic ring and, consequently, from the carbonyl carbon. This intensifies the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and thus more reactive toward nucleophiles compared to unsubstituted benzoyl chloride.

-

Stabilization of Intermediates: The electron-withdrawing nature of the sulfonyl group helps to stabilize the negatively charged tetrahedral intermediate formed during nucleophilic attack, thereby lowering the activation energy of the reaction.

Synthesis: Forging the Reagent

The most direct and common synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 4-(methylsulfonyl)benzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[3]

Mechanism of Synthesis via Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride with thionyl chloride is a classic and robust reaction. The mechanism proceeds by converting the hydroxyl group into a much better leaving group.[4][5]

-

Activation of the Carboxylic Acid: The lone pair of electrons on the carbonyl oxygen of 4-(methylsulfonyl)benzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[5][6]

-

Intermediate Formation: A chloride ion is expelled from the sulfur, leading to the formation of a protonated chlorosulfite intermediate.

-

Nucleophilic Attack by Chloride: The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.[3][4][5]

-

Tetrahedral Intermediate Collapse: This addition forms a transient tetrahedral intermediate. The intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which readily decomposes into stable gaseous molecules of SO₂ and HCl.[3][5]

Caption: Synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established procedures for converting carboxylic acids to acyl chlorides.[7]

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-(methylsulfonyl)benzoic acid (1.0 eq). Suspend the solid in toluene (approx. 5 mL per gram of acid).

-

Reagent Addition: Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops). While stirring, slowly add thionyl chloride (2.0 eq) dropwise at room temperature. Caution: Thionyl chloride is corrosive and reacts with moisture. This step should be performed in a well-ventilated fume hood.

-

Reaction: Heat the mixture to 50-60 °C and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases and the reaction mixture becomes a clear solution. The reaction progress can be monitored by TLC.

-

Work-up: Allow the reaction to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of sufficient purity for subsequent steps. If necessary, it can be recrystallized from a suitable solvent like hexanes or used directly after ensuring all volatile reagents are removed.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The primary mode of reactivity for this compound is nucleophilic acyl substitution. This two-step mechanism, known as the addition-elimination pathway , is fundamental to all its transformations with nucleophiles.[8][9]

-

Addition: The nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon. The π-bond of the carbonyl breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.[8][10]

-

Elimination: The tetrahedral intermediate is inherently unstable. The lone pair of electrons on the oxygen atom reforms the carbonyl π-bond. Simultaneously, the chloride ion—an excellent leaving group—is expelled, resulting in the final substituted product.[8][10]

Caption: General Nucleophilic Acyl Substitution Mechanism.

Key Transformations and Applications

The robust reactivity of this compound makes it a cornerstone for synthesizing amides and esters, which are common motifs in pharmacologically active compounds.

Reaction with Amines: The Gateway to Benzamides

The reaction with primary or secondary amines to form N-substituted benzamides is arguably the most significant application, particularly in drug discovery.[11] This reaction is often referred to as the Schotten-Baumann reaction.[11]

Mechanism: The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon in the standard addition-elimination sequence. A non-nucleophilic base, such as pyridine or triethylamine, is essential. It serves to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[12][13]

Sources

- 1. Buy this compound | 40913-92-6 [smolecule.com]

- 2. This compound [oakwoodchemical.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- synthesis - chemicalbook [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]

- 10. youtube.com [youtube.com]

- 11. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 12. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

solubility of 4-(Methanesulfonyl)benzoyl chloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-(Methanesulfonyl)benzoyl Chloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound (MSBC) is a bifunctional reagent of significant interest in pharmaceutical and materials science, prized for its reactive acyl chloride group for nucleophilic substitution and the influential methanesulfonyl moiety.[1] Successful application of MSBC in synthetic chemistry is critically dependent on its behavior in solution, particularly its solubility. This guide provides a comprehensive analysis of the solubility characteristics of MSBC, moving beyond simple data points to explore the underlying chemical principles. We address the critical distinction between true solubility and reactivity with protic solvents, present a qualitative framework for solvent selection, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of MSBC's solution-phase behavior to ensure reproducible and optimized reaction outcomes.

Introduction: The Synthetic Utility and Solution Behavior of MSBC

This compound (CAS No: 40913-92-6) is a crystalline solid featuring a benzoyl chloride core functionalized with a methanesulfonyl group at the para position.[1] This substitution is not trivial; the potent electron-withdrawing nature of the methanesulfonyl group significantly modulates the reactivity of the acyl chloride, making MSBC a versatile intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2]

The success of any chemical transformation hinges on the intimate mixing of reactants at the molecular level, a state achieved through dissolution. Solvent selection is therefore a paramount experimental decision. An ideal solvent must not only dissolve the reactants but also remain inert to the reaction conditions and facilitate the desired chemical pathway. For a reactive species like MSBC, this choice is complicated by its propensity to undergo solvolysis with protic solvents. This guide, therefore, aims to provide the necessary expertise to navigate these challenges, ensuring both the integrity of the reagent and the success of the synthesis.

Physicochemical Properties Influencing Solubility

A molecule's solubility is dictated by its inherent physical and chemical properties. For MSBC, the key characteristics are:

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 131-133 °C | [1] |

| Structure | Benzene ring with para-substituted -COCl and -SO₂CH₃ groups | [1] |

The presence of both the highly polar methanesulfonyl group and the reactive acyl chloride functionality results in a molecule with significant polarity.[1] This structural feature is the primary determinant of its solubility profile, favoring interactions with polar organic solvents. Unlike molecules that can engage in hydrogen bonding as donors, MSBC lacks acidic protons, limiting its interactions primarily to dipole-dipole forces.

Theoretical Framework: Solubility vs. Reactivity

The principle of "like dissolves like" provides a foundational predictive tool for solubility. Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents. MSBC, with its polar functional groups, is anticipated to have enhanced solubility in polar organic solvents.[1] However, a critical distinction must be made for acyl chlorides: the difference between dissolution and reaction.

Aprotic Solvents (Recommended)

These solvents lack acidic protons and are generally inert to MSBC. They are the preferred choice for reactions involving this reagent.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents can engage in dipole-dipole interactions with MSBC, promoting dissolution without chemical reaction. They are excellent candidates for creating homogeneous reaction mixtures.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Hexanes): Solubility in these solvents is expected to be significantly lower. The energy required to break the solute-solute and solvent-solvent interactions is not sufficiently compensated by the weak solute-solvent interactions.

Protic Solvents (To Be Avoided)

These solvents contain acidic protons (e.g., O-H, N-H) and will react with MSBC in a nucleophilic acyl substitution reaction.[3][4][5] This process, known as solvolysis, consumes the reagent and is often highly exothermic.[6]

-

Water : Reacts violently to form 4-(methanesulfonyl)benzoic acid and hydrochloric acid.[1][3] MSBC cannot be dissolved in water; it decomposes.

-

Alcohols (Methanol, Ethanol) : React to form the corresponding esters (e.g., methyl 4-(methanesulfonyl)benzoate).[1][5][7]

Qualitative Solubility Profile of MSBC

While precise, publicly available quantitative solubility data for MSBC is limited, a qualitative profile can be expertly inferred based on its chemical structure and the known behavior of analogous acyl chlorides.[7][9]

| Solvent Class | Representative Solvents | Expected Behavior | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Acetonitrile | Soluble to Highly Soluble | Favorable dipole-dipole interactions between the polar solvent and the polar -SO₂CH₃ and -COCl groups. These are the recommended solvents for synthetic applications. |

| Non-Polar Aprotic | Toluene, Benzene, Hexane, Diethyl Ether | Slightly Soluble to Insoluble | Mismatch in polarity. Insufficient solute-solvent interactions to overcome the solute's crystal lattice energy. |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Reacts (Solvolysis) | The acyl chloride group is highly electrophilic and readily attacked by the nucleophilic hydroxyl group of the solvent, leading to decomposition, not dissolution.[5][6] |

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of quantitative data, an experimental approach is necessary for applications requiring precise concentrations. The following protocol is a self-validating system designed for accuracy and safety when handling a reactive, corrosive compound like MSBC.

Core Principle: The Isothermal Saturation Method

This method involves creating a saturated solution of the solute (MSBC) in the chosen solvent at a constant, controlled temperature. A known volume of the supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is measured.

Safety & Handling Imperatives

-

Fume Hood : All operations must be conducted within a certified chemical fume hood to mitigate inhalation risks from MSBC dust and potential HCl fumes.[1]

-

Personal Protective Equipment (PPE) : A full complement of PPE is mandatory: chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a flame-retardant lab coat.[10]

-

Anhydrous Conditions : MSBC reacts with atmospheric moisture.[4] All glassware must be oven-dried (e.g., at 120°C for >4 hours) and cooled in a desiccator. Solvents should be of high purity and anhydrous grade. The experiment should be performed under an inert atmosphere (Nitrogen or Argon).

Step-by-Step Methodology

-

Preparation :

-

Set a temperature-controlled shaker or stirring plate to the desired experimental temperature (e.g., 25.0 °C).

-

Place a precisely known amount of MSBC (an excess amount, e.g., ~500 mg) into a 20 mL oven-dried glass vial equipped with a magnetic stir bar.

-

-

Equilibration :

-

Add a measured volume of the chosen anhydrous organic solvent (e.g., 10.0 mL) to the vial.

-

Seal the vial tightly with a PTFE-lined cap and place it in the temperature-controlled environment.

-

Stir the suspension vigorously for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A constant solid phase should be visible, confirming saturation.

-

-

Sample Collection :

-

Stop the stirring and allow the solid to settle completely (at least 2 hours) while maintaining the constant temperature.

-

Using an oven-dried, inert gas-purged glass syringe fitted with a PTFE syringe filter (0.2 μm), carefully withdraw a precise volume of the clear supernatant (e.g., 2.00 mL). This step is critical to ensure no solid particles are transferred.

-

-

Analysis :

-

Dispense the filtered supernatant into a pre-weighed, dry vial. Record the exact mass of the vial before and after adding the solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solvent and the melting point of MSBC.

-

Once the solid residue (MSBC) is completely dry, re-weigh the vial. The difference in mass corresponds to the mass of MSBC dissolved in the collected volume of supernatant.

-

-

Calculation :

-

Calculate the solubility using the formula:

-

Solubility ( g/100 mL) = (Mass of MSBC residue (g) / Volume of supernatant collected (mL)) * 100

-

-

Repeat the experiment at least twice to ensure reproducibility.

-

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Caption: Workflow for the isothermal determination of MSBC solubility.

Conclusion

This compound is a polar molecule with predictable solubility in a range of organic solvents. Its successful use in synthesis is contingent upon selecting an appropriate aprotic solvent system to avoid solvolysis. Polar aprotic solvents such as dichloromethane, THF, and acetonitrile are recommended as starting points for achieving dissolution. Due to the lack of extensive published quantitative data, researchers must rely on experimental determination for applications requiring high precision. The protocol detailed herein provides a robust and safe framework for obtaining reliable solubility data, empowering scientists to design more efficient, predictable, and reproducible chemical processes.

References

-

PubChem. (n.d.). 4-Methanesulfonylbenzene-1-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(Methanesulfonyl)-2-nitrobenzoyl chloride. Retrieved from [Link]

-

Clark, J. (2023). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

-

Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]

-

International Journal of Applied Research. (2016). Effect of solvents on activation parameters for the kinetics of reaction between p-Toluene sulfonyl Chloride with α- hydroxy acids in the presence of pyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 7.4: Characteristics of the SN1 Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Water. Retrieved from [Link]

-

Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

Sources

- 1. Buy this compound | 40913-92-6 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. savemyexams.com [savemyexams.com]

- 9. guidechem.com [guidechem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Guide to the Safe Handling and Management of 4-(Methanesulfonyl)benzoyl Chloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Acyl Chloride Safety

4-(Methanesulfonyl)benzoyl chloride (MSBC) is a highly valuable reagent in modern organic synthesis, particularly within pharmaceutical and materials science. Its utility stems from the dual reactivity of the sulfonyl and acyl chloride moieties, allowing for the construction of complex molecular architectures. However, the very reactivity that makes it a powerful synthetic tool also necessitates a rigorous and informed approach to its handling. This guide moves beyond mere procedural checklists to provide a foundational understanding of the hazards associated with MSBC. By elucidating the chemical principles behind the required safety protocols, we empower researchers to not only follow procedures but to anticipate risks and make informed decisions, ensuring a culture of proactive safety in the laboratory.

Chemical and Physical Identity

A thorough understanding of a reagent's physical properties is the first step in a comprehensive risk assessment. These characteristics dictate storage conditions, appropriate handling techniques, and potential physical hazards.

| Property | Value | Source(s) |

| CAS Number | 40913-92-6 | [1][2] |

| Molecular Formula | C₈H₇ClO₃S | [1][2] |

| Molecular Weight | 218.66 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 131-133 °C | [1] |

Hazard Identification and Risk Assessment

This compound is classified as a hazardous compound, primarily due to the reactivity of the acyl chloride functional group.[1] A comprehensive understanding of these hazards is critical for mitigating risk.

2.1 Primary Chemical Hazards

-

Violent Reactivity with Water: Like all acyl chlorides, MSBC reacts vigorously with water and other protic solvents (e.g., alcohols, amines). This exothermic hydrolysis reaction produces 4-(methanesulfonyl)benzoic acid and corrosive, toxic hydrogen chloride (HCl) gas.[1][3] This reaction is a primary concern during handling, storage, and spill cleanup. The generation of HCl gas can rapidly create a corrosive and toxic atmosphere, especially in poorly ventilated areas.[1][4]

-

Corrosivity: The compound itself, and its hydrolysis products, are highly corrosive. Direct contact will cause severe skin burns and serious eye damage, potentially leading to irreversible injury.[1][3]

-

Toxicity and Irritation: MSBC is toxic if inhaled and harmful if swallowed or in contact with skin.[5] The vapors are lachrymatory, meaning they are a severe irritant to the mucous membranes of the eyes, causing tearing and intense discomfort.[1] Inhalation of vapors can cause chemical burns to the respiratory tract.[6]

-

Skin Sensitization: There is evidence that MSBC may cause an allergic skin reaction upon repeated or prolonged contact.[5]

2.2 GHS Hazard Summary

| GHS Classification | Hazard Statement | Precautionary Codes (Examples) | Source(s) |

| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | P261, P271, P304+P340, P310 | |

| Skin Corrosion (Sub-category 1B) | H314: Causes severe skin burns and eye damage | P260, P280, P303+P361+P353, P305+P351+P338 | [3] |

| Serious Eye Damage (Category 1) | H318: Causes serious eye damage | P280, P305+P351+P338, P310 | [5] |

| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | P272, P280, P302+P352, P333+P313 | [5] |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312 | |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | P280, P302+P352, P312 | [5] |

| Combustible Liquid (Category 4) | H227: Combustible liquid | P210 |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

3.1 Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reaction setup, must be conducted inside a certified chemical fume hood to prevent inhalation of toxic and corrosive vapors.[7][8]

-

Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate vicinity of the work area.[8][9] Their locations should be known to all personnel before work begins.[10]

3.2 Personal Protective Equipment (PPE)

The selection of PPE is not arbitrary; it is dictated by the specific hazards of MSBC.

-

Eye and Face Protection: Due to the severe corrosivity and lachrymatory nature of MSBC, standard safety glasses are insufficient. Wear tightly fitting chemical splash goggles in conjunction with a full-face shield.[3][11][12] This combination protects against splashes and pervasive vapors.[9]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable for incidental contact.[7][13] Always inspect gloves for tears or pinholes before use and practice proper glove removal techniques to avoid contaminating the skin.[12]

-

Protective Clothing: A chemical-resistant lab coat or apron is required.[8] For larger scale operations, a full chemical-resistant suit may be necessary to protect against significant splashes.[12]

-

-

Respiratory Protection: When engineering controls are not sufficient, or during emergency situations, a NIOSH-approved respirator with appropriate cartridges for acid gases should be used.[11][14]

Sources

- 1. Buy this compound | 40913-92-6 [smolecule.com]

- 2. 4-(Methylsulfonyl)benzoyl chloride | 40913-92-6 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

- 7. nbinno.com [nbinno.com]

- 8. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]

- 9. download.basf.com [download.basf.com]

- 10. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 11. leelinework.com [leelinework.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 14. chemos.de [chemos.de]

The Synthetic Cornerstone: A Technical Guide to 4-(Methanesulfonyl)benzoyl Chloride for Drug Discovery Professionals

Introduction: Unveiling a Privileged Reagent in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-(Methanesulfonyl)benzoyl chloride has emerged as a reagent of significant interest, particularly for researchers and scientists engaged in the development of targeted therapies. This technical guide provides an in-depth exploration of this versatile molecule, offering field-proven insights into its procurement, application, and quality control.

With the molecular formula C₈H₇ClO₃S and a molecular weight of 218.66 g/mol , this compound is a bifunctional molecule featuring a reactive acyl chloride and a methanesulfonyl group.[1] The potent electron-withdrawing nature of the para-methanesulfonyl group significantly influences the reactivity of the acyl chloride, making it a highly efficient acylating agent. This heightened reactivity, coupled with the physicochemical properties imparted by the sulfonyl group, renders it a valuable intermediate in the synthesis of a multitude of biologically active compounds, most notably in the realm of kinase inhibitors for cancer therapy.[2][3][4]

Strategic Sourcing: Identifying and Qualifying Commercial Suppliers

The journey to successful synthesis begins with the procurement of high-quality starting materials. For a reactive intermediate like this compound, ensuring purity and consistency is non-negotiable, as impurities can lead to unwanted side reactions, complex purification challenges, and ultimately, compromise the integrity of the final compound.

Supplier Landscape and Qualification

A number of reputable chemical suppliers offer this compound. When selecting a supplier, researchers should consider not only the quoted purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA), and the supplier's quality management systems.

Below is a comparative table of prominent commercial suppliers:

| Supplier | Product Number | Stated Purity | Available Quantities |

| Sigma-Aldrich | AC7508834723 | 95% | Inquire |

| Oakwood Chemical | 038115 | 95% | 250mg, 1g, 5g, 25g |

| BLD Pharm | BD308097 | Inquire | Inquire |

Disclaimer: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.

The process of qualifying a supplier should be systematic to ensure the reliability of the starting material. This workflow is crucial for reproducible research and development.

Caption: Generalized reaction scheme for sulfonamide synthesis.

Field-Proven Experimental Protocol: Synthesis of an N-Aryl-4-(methylsulfonyl)benzamide

This protocol provides a detailed, step-by-step methodology for the synthesis of an N-aryl sulfonamide, a common core structure in kinase inhibitors.

Materials and Reagents:

-

This compound

-

Substituted aniline (e.g., 4-fluoroaniline)

-

Triethylamine (Et₃N) or Pyridine as a base

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an ice bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted aniline (1.0 equivalent) and anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution. The base is crucial to neutralize the HCl byproduct, driving the reaction to completion.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermic nature of the reaction and minimize potential side reactions.

-

Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-30 minutes. The slow addition helps to maintain temperature control.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acid wash removes excess amine and base, the bicarbonate wash removes any remaining acidic impurities, and the brine wash aids in the removal of water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-aryl-4-(methylsulfonyl)benzamide.

Quality Control: Ensuring Purity and Identity

The purity of this compound is critical for its successful application. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of this and other aromatic sulfonyl chlorides.

Illustrative HPLC Method for Purity Assessment

This protocol is a representative method for the purity analysis of aromatic sulfonyl chlorides and can be adapted for this compound. [5][6] Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides good retention for aromatic compounds.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). TFA is used to improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 254 nm, a common wavelength for detecting aromatic compounds.

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with anhydrous acetonitrile. The use of an anhydrous solvent is critical to prevent hydrolysis of the acyl chloride.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis:

The purity is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram (excluding the solvent front).

Application in Targeted Cancer Therapy: A Focus on Kinase Inhibition

A significant application of this compound lies in the synthesis of small molecule kinase inhibitors. [2]Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. [3][4]The sulfonamide moiety, readily synthesized from this compound, is a key pharmacophore in many approved kinase inhibitors. It often acts as a hydrogen bond donor and/or acceptor, anchoring the inhibitor to the ATP-binding site of the kinase.

Caption: The role of sulfonamide-based inhibitors in a generic kinase signaling pathway.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of the medicinal chemist. Its heightened reactivity and the desirable properties of the resulting sulfonamide products make it an invaluable tool in the synthesis of complex molecules, particularly in the development of targeted therapies. By understanding the nuances of its sourcing, handling, application, and quality control, researchers can effectively leverage this key intermediate to accelerate the discovery of next-generation therapeutics.

References

- El-Sayad, K. A., El-Masry, G. H., & Aboul-Enein, H. Y. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- Ghorab, M. M., & Alqahtani, A. S. (2017). Sulfonamide inhibitors: a patent review 2013-present.

- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.

- Charissopoulos, E., & Pontiki, E. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772.

- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025).

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2020). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).

- Szabó, D., et al. (2020). Water Determination in Aromatic Sulfonyl Chlorides Using the Karl Fischer Titration Method: Scope and Limitations.

- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (2022).

- BenchChem. (2025). N-Aryl Benzamide Synthesis.

- Tan, W., et al. (2015). HPLC chromatogram: void volume (t = 0.977 min), impurities (t = 2.289 min), and P-ASC (t = 3.115 min).

- Method for detecting content of pyridine-3-sulfonyl chloride. (2018).

- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(3), 5873.

-

Oakwood Chemical. (n.d.). View our Product Line. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Oakwood Chemical. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). Chemistry. Retrieved from [Link]

Sources

- 1. Buy this compound | 40913-92-6 [smolecule.com]

- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tis.wu.ac.th [tis.wu.ac.th]

stability and storage of 4-(Methanesulfonyl)benzoyl chloride

An In-depth Technical Guide to the Stability and Storage of 4-(Methanesulfonyl)benzoyl chloride

Introduction: this compound (CAS No: 40913-92-6) is a bifunctional organic compound of significant interest to the pharmaceutical and fine chemical industries. It serves as a key intermediate in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients.[1] Its structure, featuring a reactive benzoyl chloride moiety and an electron-withdrawing methanesulfonyl group, dictates its chemical behavior and necessitates a thorough understanding for proper handling, storage, and use to ensure experimental reproducibility and safety.[2] This guide provides a detailed examination of the factors influencing the stability of this compound and outlines field-proven protocols for its storage and handling.

Physicochemical and Structural Properties

This compound is a white to light yellow solid under standard conditions.[1] The molecule's reactivity is primarily governed by the acyl chloride functional group, which is rendered more electrophilic by the potent electron-withdrawing effect of the para-substituted methanesulfonyl group. This electronic feature is central to its utility in synthesis and is also the primary driver of its instability in the presence of nucleophiles.

| Property | Value | Source(s) |

| CAS Number | 40913-92-6 | [1] |

| Molecular Formula | C₈H₇ClO₃S | [1] |

| Molecular Weight | 218.66 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 131-133 °C | [1] |

| Synonyms | p-(Methylsulfonyl)benzoyl chloride | [2] |

Chemical Reactivity and Stability Profile